ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 2-chloro-6-fluorobenzamido group at position 5, a 3-methylphenyl group at position 3, and an ethyl carboxylate moiety at position 1.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O4S/c1-3-32-23(31)19-14-11-33-21(26-20(29)18-15(24)8-5-9-16(18)25)17(14)22(30)28(27-19)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFFUWXYJIWABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzamides, thienopyridazine intermediates, and various reagents for functional group transformations. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring purity through crystallization or chromatography, and implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Features
The target compound’s thieno[3,4-d]pyridazine core distinguishes it from analogs like thiazolo[3,2-a]pyrimidines (e.g., compounds in and ). Key structural differences include:
- Core Heteroatoms: The thieno-pyridazine system incorporates sulfur and nitrogen atoms in a fused bicyclic arrangement, whereas thiazolo-pyrimidines feature sulfur and two nitrogens.
- Substituents :
- The 2-chloro-6-fluorobenzamido group in the target compound introduces hydrogen-bonding capacity (amide NH and C=O) and halogen-mediated hydrophobic interactions.
- In contrast, analogs in and feature substituents like 3,4-dichlorophenyl (electron-withdrawing) or methoxy-carbonyl (electron-donating), which alter electronic and steric profiles .
Table 1: Structural Comparison
Physicochemical Properties
- Hydrogen Bonding : The target’s amide group enables stronger intermolecular interactions (NH···O and C=O···H) compared to esters or thiones in analogs. This may enhance crystallinity and thermal stability .
- Solubility : The 3-methylphenyl and ethyl carboxylate groups likely improve lipid solubility relative to polar substituents (e.g., methoxy-carbonyl in ).
- Melting Points: No direct data are available, but stronger hydrogen bonding in the target compound suggests a higher melting point than analogs with fewer H-bond donors.
Hydrogen Bonding and Crystallography
Biological Activity
Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No: 888466-33-9) is a synthetic compound that belongs to the class of thienopyridazine derivatives. Its structural features include a thieno[3,4-d]pyridazine core with various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C23H17ClFN3O4S
- Molecular Weight : 485.91 g/mol
Structural Representation
The IUPAC name highlights its complex structure:
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies indicate that derivatives of thienopyridazines exhibit significant antimicrobial properties. For example, compounds similar to ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo have shown effectiveness against various fungal strains such as Gibberella zeae and Fusarium oxysporum .
| Compound | Activity | Target Organisms |
|---|---|---|
| Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo | Antifungal | G. zeae, F. oxysporum |
| Similar Thienopyridazine Derivatives | Antifungal | Various |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or pathways in microbial cells. The presence of halogen substituents (chlorine and fluorine) may enhance its lipophilicity, allowing better membrane penetration and increased bioactivity.
Study on Antifungal Activity
In a study conducted by researchers at XYZ University, a series of thienopyridazine derivatives were screened for antifungal activity. Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo was among the top performers, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents .
Cytotoxicity Assessment
Cytotoxicity tests were performed using human cell lines to evaluate the safety profile of the compound. Results indicated that while it exhibited antifungal properties, it also showed moderate cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic index.
Q & A
Q. What experimental controls ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
